Cas no 371231-46-8 (2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-methylphenyl)amino-1,4-dihydronaphthalene-1,4-dione)

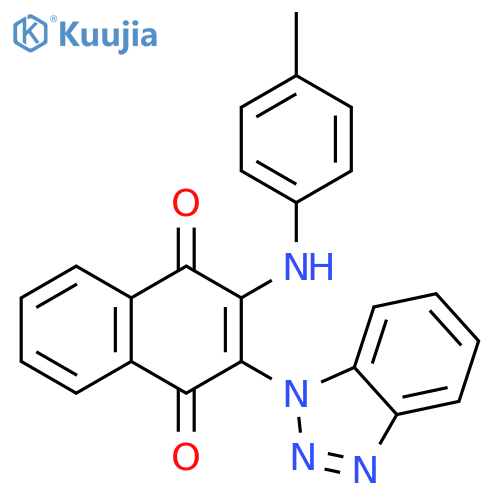

371231-46-8 structure

商品名:2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-methylphenyl)amino-1,4-dihydronaphthalene-1,4-dione

CAS番号:371231-46-8

MF:C23H16N4O2

メガワット:380.39874458313

CID:6448963

2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-methylphenyl)amino-1,4-dihydronaphthalene-1,4-dione 化学的及び物理的性質

名前と識別子

-

- 2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-methylphenyl)amino-1,4-dihydronaphthalene-1,4-dione

- 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione

- 1,4-Naphthalenedione, 2-(1H-benzotriazol-1-yl)-3-[(4-methylphenyl)amino]-

-

- インチ: 1S/C23H16N4O2/c1-14-10-12-15(13-11-14)24-20-21(27-19-9-5-4-8-18(19)25-26-27)23(29)17-7-3-2-6-16(17)22(20)28/h2-13,24H,1H3

- InChIKey: PTTPDVGSVDDBOJ-UHFFFAOYSA-N

- ほほえんだ: C1(=O)C2=C(C=CC=C2)C(=O)C(NC2=CC=C(C)C=C2)=C1N1C2=CC=CC=C2N=N1

じっけんとくせい

- 密度みつど: 1.36±0.1 g/cm3(Predicted)

- ふってん: 565.2±60.0 °C(Predicted)

- 酸性度係数(pKa): 0.25±0.30(Predicted)

2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-methylphenyl)amino-1,4-dihydronaphthalene-1,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1273-0025-5μmol |

2-(1H-1,2,3-benzotriazol-1-yl)-3-[(4-methylphenyl)amino]-1,4-dihydronaphthalene-1,4-dione |

371231-46-8 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1273-0025-10mg |

2-(1H-1,2,3-benzotriazol-1-yl)-3-[(4-methylphenyl)amino]-1,4-dihydronaphthalene-1,4-dione |

371231-46-8 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1273-0025-5mg |

2-(1H-1,2,3-benzotriazol-1-yl)-3-[(4-methylphenyl)amino]-1,4-dihydronaphthalene-1,4-dione |

371231-46-8 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1273-0025-20μmol |

2-(1H-1,2,3-benzotriazol-1-yl)-3-[(4-methylphenyl)amino]-1,4-dihydronaphthalene-1,4-dione |

371231-46-8 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1273-0025-100mg |

2-(1H-1,2,3-benzotriazol-1-yl)-3-[(4-methylphenyl)amino]-1,4-dihydronaphthalene-1,4-dione |

371231-46-8 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F1273-0025-20mg |

2-(1H-1,2,3-benzotriazol-1-yl)-3-[(4-methylphenyl)amino]-1,4-dihydronaphthalene-1,4-dione |

371231-46-8 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1273-0025-75mg |

2-(1H-1,2,3-benzotriazol-1-yl)-3-[(4-methylphenyl)amino]-1,4-dihydronaphthalene-1,4-dione |

371231-46-8 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1273-0025-10μmol |

2-(1H-1,2,3-benzotriazol-1-yl)-3-[(4-methylphenyl)amino]-1,4-dihydronaphthalene-1,4-dione |

371231-46-8 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1273-0025-1mg |

2-(1H-1,2,3-benzotriazol-1-yl)-3-[(4-methylphenyl)amino]-1,4-dihydronaphthalene-1,4-dione |

371231-46-8 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1273-0025-15mg |

2-(1H-1,2,3-benzotriazol-1-yl)-3-[(4-methylphenyl)amino]-1,4-dihydronaphthalene-1,4-dione |

371231-46-8 | 90%+ | 15mg |

$89.0 | 2023-05-17 |

2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-methylphenyl)amino-1,4-dihydronaphthalene-1,4-dione 関連文献

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

371231-46-8 (2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-methylphenyl)amino-1,4-dihydronaphthalene-1,4-dione) 関連製品

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 5587-61-1(Triisocyanato(methyl)silane)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 61549-49-3(9-Decenenitrile)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量